A Technical Guide to the Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
A Technical Guide to the Physical Properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) is the deuterated isotopologue of hexafluoroisopropanol (HFIP), a highly polar, dense, and low-viscosity solvent with a unique ability to dissolve a wide range of polymers and biomolecules. Its strong hydrogen bonding capacity and relative acidity make it an invaluable tool in organic synthesis, peptide chemistry, and protein aggregation studies. The substitution of hydrogen with deuterium at the 2-position and in the hydroxyl group provides a valuable probe for mechanistic studies and analyses where isotopic labeling is beneficial. This technical guide provides a comprehensive overview of the core physical properties of HFIP-d2, detailed experimental protocols for their determination, and a workflow illustrating its application in peptide science.
Core Physical Properties
The physical characteristics of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 are summarized in the table below. These properties are compared to its non-deuterated counterpart, 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP), to highlight the effects of isotopic substitution.
| Property | 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (HFIP-d2) | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) |
| Chemical Formula | C₃D₂F₆O | C₃H₂F₆O |
| Molecular Weight | 170.05 g/mol | 168.04 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | 59 °C (at 760 mmHg) | 58.2 - 59 °C (at 760 mmHg)[1][2] |
| Melting Point | -4 °C | -3.3 to -4 °C[1][2] |
| Density | 1.60 g/mL | 1.596 g/mL (at 25 °C)[2][3] |
| Refractive Index | Not available | n20/D 1.275[2][3] |
| Solubility | Fully miscible in water | Soluble in water, chloroform, ether, acetone[3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of volatile and hygroscopic liquids like HFIP-d2.
Determination of Boiling Point (Micro-Boiling Point Method)
Given the typically small quantities of isotopically labeled compounds available, a micro-boiling point determination is recommended.
Apparatus:
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Thiele tube or similar heating block
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Thermometer (calibrated)
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Small test tube (e.g., Durham tube)
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Capillary tube (sealed at one end)
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Heat source (e.g., Bunsen burner or hot plate)
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Sample of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
Procedure:
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Introduce a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.
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Place the capillary tube, with its open end downwards, into the test tube containing the sample.
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Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Place the assembly into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat transfer medium is above the level of the sample.
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Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled.
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Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
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Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
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For accuracy, repeat the measurement at least twice and calculate the average.
Determination of Melting Point
Due to its low melting point, a cryostatic bath or a melting point apparatus with cooling capabilities is required.
Apparatus:
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Melting point apparatus with a cooling system
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Capillary tubes
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Sample of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2 (frozen)
Procedure:
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Cool a small sample of the liquid in a sealed container until it solidifies.
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Quickly crush the frozen solid into a fine powder in a cold environment (e.g., on a pre-cooled mortar and pestle).
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube into the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
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Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute).
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Observe the sample closely. Record the temperature at which the first signs of melting are observed (the solid begins to shrink and liquefy) and the temperature at which the last solid crystal disappears. This range is the melting point.
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Due to the hygroscopic nature of HFIP-d2, it is crucial to minimize exposure to atmospheric moisture during sample preparation.
Determination of Density (Pycnometer Method)
A pycnometer provides a precise method for determining the density of a liquid.
Apparatus:
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Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
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Analytical balance (accurate to ±0.0001 g)
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Thermostatic water bath
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Sample of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
Procedure:
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Clean and dry the pycnometer thoroughly and weigh it accurately on the analytical balance (m₁).
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Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
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Place the filled pycnometer in the thermostatic water bath set to a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium.
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Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).
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Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m₃).
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The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
Apparatus:
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Abbe refractometer or a digital refractometer
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Constant temperature water bath
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Sample of 1,1,1,3,3,3-Hexafluoropropan-2-ol-d2
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Dropper or pipette
Procedure:
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Ensure the refractometer prisms are clean and dry.
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Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Connect the refractometer to the constant temperature water bath set to a standard temperature (typically 20 °C). Allow the instrument to equilibrate.
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Place a few drops of the liquid sample onto the lower prism of the refractometer.
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Close the prisms and allow a few moments for the sample to reach the set temperature.
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Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index reading. For an Abbe refractometer, adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after the measurement.
Experimental Workflow: Use of HFIP in Peptide Aggregation Studies
1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used to study and modulate the aggregation of peptides, such as amyloid-beta, which is implicated in Alzheimer's disease. HFIP can dissolve pre-formed aggregates and induce different conformational states of peptides, making it a valuable tool in this area of research. The following workflow outlines a typical experiment to study the effect of HFIP on peptide aggregation.
